4-Amino-6-bromoquinoline-3-carboxylic acid
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Overview
Description
4-Amino-6-bromoquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H7BrN2O2. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromoquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of quinoline derivatives followed by amination and carboxylation reactions. Specific reaction conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, and ammonia or amines for amination, are employed .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often utilized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-bromoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
4-Amino-6-bromoquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-bromoquinoline-3-carboxylic acid involves its interaction with various molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application, but it often involves the disruption of cellular processes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoquinoline-3-carboxylic acid
- 4-Amino-3-bromoquinoline
- 8-Bromoquinoline-3-carboxylic acid
Uniqueness
4-Amino-6-bromoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Biological Activity
4-Amino-6-bromoquinoline-3-carboxylic acid (ABQCA) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C10H7BrN2O2 and a molecular weight of approximately 267.079 g/mol. The compound features a quinoline ring structure, characterized by a fused benzene and pyridine ring, with an amino group at the fourth position, a bromo substituent at the sixth position, and a carboxylic acid group at the third position. These substitutions contribute to its distinct chemical properties and potential biological activities.
The exact mechanism of action for ABQCA remains largely unexplored; however, its structural characteristics suggest several possible interactions with biological targets. The compound can potentially bind to various enzymes or receptors, inhibiting their activity or altering their function. This interaction may disrupt cellular processes or signaling pathways, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that 4-aminoquinoline derivatives, including ABQCA, exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . For instance, one study highlighted the antibacterial evaluation of similar compounds, noting that certain derivatives demonstrated promising activity against these pathogens .
Anticancer Potential
ABQCA has also been investigated for its anticancer properties. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or interfering with DNA replication. Preliminary studies suggest that ABQCA may exhibit cytotoxic effects on cancer cell lines, warranting further exploration into its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The unique substitution pattern of ABQCA sets it apart from other quinoline derivatives. Below is a comparison table highlighting the structural characteristics and unique features of ABQCA relative to similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Aminoquinoline | Amino group at position 4; no bromo or carboxyl | Lacks halogen substitution and carboxylic group |
6-Bromoquinoline | Bromo group at position 6; no amino or carboxyl | Lacks amino functionality |
3-Carboxyquinoline | Carboxyl group at position 3; no amino or bromo | Lacks both amino and halogen substituents |
4-Amino-7-chloroquinoline | Amino at position 4; chloro at position 7 | Different halogen substitution |
This compound | Amino at position 4; bromo at position 6; carboxyl at position 3 | Enhanced biological activity due to combined functional groups |
This table illustrates how the presence of both an amino and a bromo group, along with a carboxylic acid moiety in ABQCA, may enhance its biological activity compared to other derivatives.
Case Studies and Research Findings
Properties
IUPAC Name |
4-amino-6-bromoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUIEFZTKCWYTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673694 |
Source
|
Record name | 4-Amino-6-bromoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216263-67-0 |
Source
|
Record name | 4-Amino-6-bromoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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